N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring and a substituted pyrazole core. The compound’s structure includes a 1,3,5-trimethylpyrazole moiety linked via a sulfonamide group to a 2-(2-fluorophenyl)-2-methoxypropyl chain. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and lipophilicity, while the methoxy group in the propyl chain could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-11-15(12(2)20(4)19-11)24(21,22)18-10-16(3,23-5)13-8-6-7-9-14(13)17/h6-9,18H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHZKCZLMIJDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonation, and subsequent functionalization with the fluorophenyl and methoxypropyl groups. Common reagents used in these reactions include aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 357.43 g/mol. Its structure features a pyrazole core substituted with a sulfonamide group, which is known for enhancing the biological activity of compounds. The presence of the fluorophenyl and methoxypropyl groups may influence its pharmacokinetic properties, such as solubility and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. In vitro assays demonstrated that these compounds exhibit significant activity against various cancer cell lines without inducing cytotoxicity at certain concentrations. For instance, a study reported that derivatives showed promising half-maximal inhibitory concentration (IC50) values against U937 cells, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Sulfonamides are traditionally recognized for their anti-inflammatory properties. The incorporation of the pyrazole ring may enhance these effects, making this compound a candidate for further exploration in treating inflammatory diseases. Research indicates that similar compounds have shown efficacy in reducing inflammation markers in various experimental models .
Antimicrobial Activity
There is also evidence supporting the antimicrobial potential of pyrazole derivatives. The structural characteristics of this compound may allow it to act against bacterial pathogens by disrupting their metabolic processes . This application could be particularly relevant in developing new antibiotics amid rising resistance to conventional treatments.
Fungicidal Activity
Research into related pyrazole compounds has revealed antifungal properties against various plant pathogens. The mechanism likely involves interference with fungal cell wall synthesis or metabolic pathways critical for fungal growth . Given the structural similarities, this compound could be explored as a novel fungicide in agricultural settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole sulfonamide core are believed to play key roles in binding to target proteins and enzymes, modulating their activity and leading to the observed biological effects . Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Key Features :
- A pyrimidine-sulfanyl group replaces the pyrazole-sulfonamide core.
- Bromine and morpholine substituents introduce distinct electronic and steric effects.
- The trimethylbenzenesulfonamide group shares similarities with the target compound’s sulfonamide functionality.
- The morpholine ring could enhance solubility due to its oxygen atom, contrasting with the methoxypropyl chain in the target compound .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Key Features :
- A pyrazole-carbaldehyde core with a trifluoromethyl group and chlorophenylsulfanyl substituent.
- The sulfanyl (S–) linkage differs from the sulfonamide (–SO₂–NH–) in the target compound.
- Comparison: The trifluoromethyl group increases electronegativity and may improve metabolic resistance relative to the target’s methyl groups.
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ()
- Key Features :
- A fluorophenyl group paired with a piperidine-propanamide scaffold.
- Lacks the pyrazole-sulfonamide motif but shares the 2-fluorophenyl substitution.
- Comparison :
Physicochemical and Functional Group Analysis
Crystallographic and Validation Context
Structural determinations of these compounds likely rely on tools such as SHELXL for refinement () and ORTEP-3 for graphical representation (). Validation protocols described in ensure accuracy in bond lengths and angles, critical for comparing steric and electronic effects across analogues .
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound that belongs to the pyrazole and sulfonamide classes of drugs. These compounds have been recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring substituted with a sulfonamide group and a fluorophenyl moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and methoxylation processes. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Pyrazole Ring | Core structure providing biological activity |
| Sulfonamide Group | Enhances solubility and bioactivity |
| Fluorophenyl Moiety | Modulates receptor interactions and binding affinity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : The fluorophenyl group enhances binding to specific receptors, potentially influencing signaling pathways related to pain and inflammation.
- Antiproliferative Effects : Studies indicate that derivatives of pyrazole-4-sulfonamides exhibit antiproliferative activity against cancer cell lines without significant cytotoxicity to normal cells .
Anticancer Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
In vitro assays using U937 cells revealed that certain derivatives had half-maximal inhibitory concentrations (IC50) indicating effective antiproliferative activity while maintaining low cytotoxicity .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory potential. Research indicates that it can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Study on Antiproliferative Activity : A recent publication reported the synthesis of several pyrazole derivatives and their evaluation against U937 cells. The results indicated that these compounds did not exhibit cytotoxicity at effective concentrations .
- Anti-inflammatory Evaluation : Another study demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
- Antimicrobial Screening : A comprehensive screening of synthesized pyrazole compounds revealed promising antibacterial activity against strains such as E. coli and Staphylococcus aureus, positioning these compounds as potential new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
